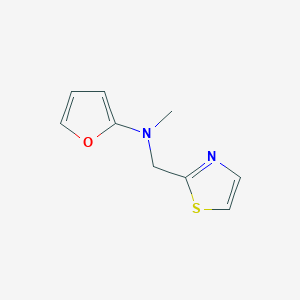
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine is a heterocyclic compound that contains both a thiazole and a furan ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both thiazole and furan rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated thiazole and furan derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to modulate multiple pathways makes it a versatile agent in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Furan Derivatives: Compounds such as furfural and furanones are known for their industrial and biological applications.
Uniqueness
N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine is unique due to the combination of thiazole and furan rings in a single molecule. This dual-ring structure imparts a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.
Propriétés
Formule moléculaire |
C9H10N2OS |
|---|---|
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
N-methyl-N-(1,3-thiazol-2-ylmethyl)furan-2-amine |
InChI |
InChI=1S/C9H10N2OS/c1-11(9-3-2-5-12-9)7-8-10-4-6-13-8/h2-6H,7H2,1H3 |
Clé InChI |
IPLBQEJKFQCKLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=NC=CS1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
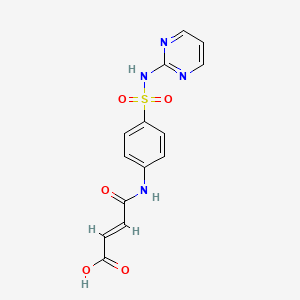
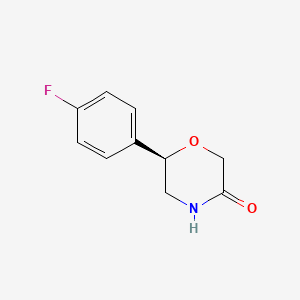
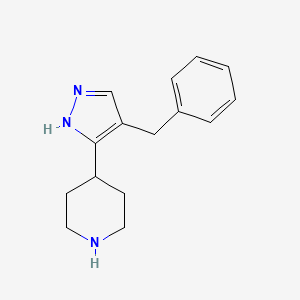
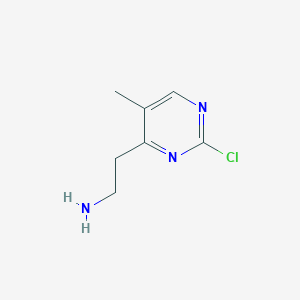
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
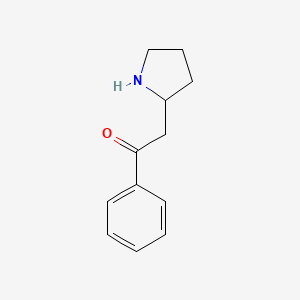


![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
![1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride](/img/structure/B15053557.png)
![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
